1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea” is a complex organic molecule that contains several functional groups, including an acetyl group, an ethoxy group, a pyrrolidinone ring, and a urea linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, which is a five-membered ring with one oxygen atom, and a urea linkage, which involves a carbonyl group (C=O) bonded to two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of the ethoxy group might make this compound more soluble in organic solvents, while the pyrrolidinone ring might contribute to its stability .Scientific Research Applications
Electro-Fenton Degradation of Antimicrobials
The study by Sirés et al. (2007) explores the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems, which rely on hydroxyl radicals produced on anode surfaces and in the medium by Fenton's reaction. This process highlights the application of urea derivatives in environmental chemistry, particularly in the degradation of persistent organic pollutants in water treatment processes (Sirés et al., 2007).
Electron Transfer Across Hydrogen Bonds
Pichlmaier et al. (2009) investigate electron transfer mechanisms across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This research provides insights into the electronic properties of urea derivatives and their potential application in the development of new materials and chemical sensors, emphasizing the role of urea derivatives in facilitating electron transfer in complex molecular systems (Pichlmaier et al., 2009).
Inhibition of Dipeptidyl Peptidase IV
Belyaev et al. (1999) discuss the synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from urea and exploring their role as potent and irreversible inhibitors of dipeptidyl peptidase IV (DPP IV). This application demonstrates the pharmaceutical potential of urea derivatives in the development of new therapeutic agents for treating diseases such as diabetes (Belyaev et al., 1999).
Synthesis of Active Metabolites
Chen et al. (2010) detail the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors, using urea derivatives. This study underscores the significance of urea derivatives in medicinal chemistry, particularly in the synthesis of metabolites with potential anticancer properties (Chen et al., 2010).
Fluoride Ion Sensing
Su et al. (2013) describe the synthesis of novel acetylenes carrying urea groups for the sensing of fluoride ions, highlighting the application of urea derivatives in the development of optical sensors. This research demonstrates the utility of urea derivatives in environmental monitoring and analytical chemistry (Su et al., 2013).
properties
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-19-10-8-18(9-11-19)24-13-17(12-20(24)26)23-21(27)22-16-6-4-15(5-7-16)14(2)25/h4-11,17H,3,12-13H2,1-2H3,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLDNNIZIJWDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.